molecular formula C19H21NO4 B5577430 3,4-dihydroisoquinolin-2(1H)-yl(2,5-dimethoxyphenyl)acetic acid

3,4-dihydroisoquinolin-2(1H)-yl(2,5-dimethoxyphenyl)acetic acid

Cat. No.: B5577430
M. Wt: 327.4 g/mol
InChI Key: LXTZXYRAXDUULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydroisoquinolin-2(1H)-yl(2,5-dimethoxyphenyl)acetic acid, also known as DAAOI-1, is a chemical compound that has received significant attention in the field of scientific research due to its potential therapeutic applications. DAAOI-1 belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

Redox Annulations and Dual C–H Functionalization

Redox-neutral annulations involving amines such as 1,2,3,4-tetrahydroisoquinoline with various aldehydes and analogous compounds have been demonstrated, highlighting the role of acetic acid as a promoter in these transformations. These reactions are notable for involving dual C–H bond functionalization, presenting a significant advancement in the field of organic synthesis and chemical transformations (Zhengbo Zhu & D. Seidel, 2017) (Anirudra Paul, Alafate Adili, & D. Seidel, 2019).

Anticonvulsant Activity and Molecular Docking Studies

Research into derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide has expanded the pool of biologically active substances with anticonvulsive properties. A novel synthesis approach for key intermediates, such as 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, has been developed, with subsequent molecular docking studies suggesting promising experimental avenues for anticonvulsant activity research (Wassim El Kayal et al., 2019).

Synthesis and Biological Activities

The chiral acetylenic sulfoxide has been used in the enantioselective synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids. This approach has enabled the total synthesis of optically pure compounds, illustrating the potential for creating bioactive molecules within this chemical framework (A. Lee et al., 1994).

Isoquinoline Alkaloids in Anesthesia and Toxicity Studies

A study on the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has shed light on their potential as local anesthetics, comparing their efficacy to lidocaine and exploring their acute toxicity. The research has emphasized the need for further investigation into these compounds as prospective drug candidates (A. Azamatov et al., 2023).

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,5-dimethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-15-7-8-17(24-2)16(11-15)18(19(21)22)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTZXYRAXDUULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C(=O)O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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